trans-2-Methylcyclohexanol
Overview
Description
trans-2-Methylcyclohexanol: is an organic compound with the molecular formula C7H14O . It is a secondary alcohol where the hydroxyl group (-OH) is attached to the second carbon of a cyclohexane ring, and a methyl group (-CH3) is also attached to the second carbon but in the trans configuration. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 2-Methylcyclohexanone: One common method to synthesize trans-2-Methylcyclohexanol is through the hydrogenation of 2-Methylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Reduction of 2-Methylcyclohexanone: Another method involves the reduction of 2-Methylcyclohexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-Methylcyclohexanone using a continuous flow reactor system. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Dehydration: Concentrated sulfuric acid, heat.
Substitution: Thionyl chloride, phosphorus tribromide (PBr3).
Major Products:
Oxidation: 2-Methylcyclohexanone.
Dehydration: 1-Methylcyclohexene, 3-Methylcyclohexene.
Substitution: 2-Methylcyclohexyl chloride.
Scientific Research Applications
Chemistry: trans-2-Methylcyclohexanol is used as an intermediate in organic synthesis, particularly in the preparation of other cyclohexane derivatives .
Biology and Medicine: It has been used in fragment-based crystallographic screening against HIV protease, indicating its potential in drug discovery and development .
Industry: In the industrial sector, this compound is utilized in the manufacture of fragrances, flavors, and as a solvent in various chemical processes .
Mechanism of Action
The mechanism of action of trans-2-Methylcyclohexanol in chemical reactions often involves the formation of a carbocation intermediate. For example, in acid-catalyzed dehydration, the hydroxyl group is protonated to form an oxonium ion, which then loses water to form a carbocation. This carbocation can then undergo elimination to form alkenes .
Comparison with Similar Compounds
cis-2-Methylcyclohexanol: The cis isomer of 2-Methylcyclohexanol, where the hydroxyl and methyl groups are on the same side of the cyclohexane ring.
2-Methylcyclohexanone: The ketone form of 2-Methylcyclohexanol, where the hydroxyl group is replaced by a carbonyl group (C=O).
Cyclohexanol: A simpler alcohol where the hydroxyl group is attached to a cyclohexane ring without any additional substituents.
Uniqueness: trans-2-Methylcyclohexanol is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions. The trans configuration can lead to different reaction pathways and products compared to its cis counterpart .
Properties
IUPAC Name |
(1R,2R)-2-methylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVWOBYBJYUSMF-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032693 | |
Record name | trans-2-Methylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7443-52-9 | |
Record name | trans-2-Methylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7443-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-2-Methylcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007443529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2-Methylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-2-methylcyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.351 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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